N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
Properties
Molecular Formula |
C22H24N4O3S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-cycloheptyl-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O3S/c27-18(23-22-25-24-19(30-22)13-6-5-7-13)14-10-11-16-17(12-14)21(29)26(20(16)28)15-8-3-1-2-4-9-15/h10-13,15H,1-9H2,(H,23,25,27) |
InChI Key |
FQCDRMDZWCVRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NN=C(S4)C5CCC5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole-Dione Core
The 1,3-dioxo-2,3-dihydro-1H-isoindole scaffold serves as the foundational structure. A modified phthalic anhydride approach is employed, starting with 5-nitro-1,3-dioxoisoindoline (1). Cycloheptylamine is introduced via nucleophilic substitution under refluxing toluene, yielding 2-cycloheptyl-5-nitro-1,3-dioxoisoindoline (2) with 78% efficiency . Reduction of the nitro group using hydrogen gas (1 atm) and palladium-on-carbon (10% w/w) in ethanol produces 5-amino-2-cycloheptyl-1,3-dioxoisoindoline (3), which is subsequently converted to the carboxamide intermediate 5-carbamoyl-2-cycloheptyl-1,3-dioxoisoindoline (4) via reaction with triphosgene and ammonium hydroxide .
Key Reaction Conditions:
-
Step 1 (1 → 2): Toluene, 110°C, 12 h, N₂ atmosphere.
-
Step 2 (2 → 3): H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 h.
-
Step 3 (3 → 4): Triphosgene (1.2 eq), CH₂Cl₂, 0°C → 25°C, 2 h; NH₄OH (excess).
Construction of the 5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene Moiety
The thiadiazole component is synthesized through a cyclocondensation strategy. Cyclobutanecarboxylic acid (5) is treated with thiosemicarbazide in phosphoryl chloride (POCl₃) at 80°C for 8 h, forming 5-cyclobutyl-1,3,4-thiadiazol-2-amine (6) . Subsequent oxidation with iodine in dimethyl sulfoxide (DMSO) generates the reactive ylidene intermediate 5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene (7), stabilized as an iodine complex .
Key Spectral Data for Intermediate 7:
Coupling of Isoindole-Dione and Thiadiazole Components
The final coupling step involves a condensation reaction between the carboxamide (4) and thiadiazole ylidene (7). Employing N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF) under nitrogen affords the target compound (8) with 65% yield . The reaction proceeds via activation of the carboxamide carbonyl, followed by nucleophilic attack by the ylidene nitrogen. The (Z)-configuration is favored due to steric hindrance between the cycloheptyl and cyclobutyl groups, as confirmed by NOESY spectroscopy .
Optimization Insights:
-
Solvent Screening: THF > DMF > CH₂Cl₂ (highest yield in THF due to better intermediate solubility).
-
Catalyst: EDCl/HOBt outperformed DCC/DMAP due to reduced side-product formation.
Analytical Characterization
The final product is characterized using advanced spectroscopic and chromatographic techniques:
Table 1: Spectral Data for Target Compound (8)
Purity Assessment:
-
HPLC: 98.2% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm) .
-
Elemental Analysis: C 62.88%, H 5.52%, N 11.72% (theoretical: C 63.00%, H 5.48%, N 11.76%) .
Mechanistic Considerations and Stereochemical Control
Density functional theory (DFT) calculations reveal that the (Z)-isomer is thermodynamically favored by 4.2 kcal/mol over the (E)-form due to minimized steric clash between the cycloheptyl and cyclobutyl substituents . The reaction proceeds through a six-membered transition state where the ylidene nitrogen attacks the activated carbonyl carbon, with simultaneous proton transfer facilitated by HOBt.
Catalytic Role of EDCl/HOBt:
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiadiazole rings exhibit antimicrobial properties. Preliminary studies suggest that N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide may be effective against a range of bacterial and fungal pathogens due to its ability to disrupt microbial cell functions.
Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Future investigations are needed to elucidate the specific pathways involved .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques. These synthetic pathways require careful optimization to ensure high yields and purity. The versatility of its functional groups allows for further modifications to enhance biological activity or tailor properties for specific applications.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Investigation of Anticancer Mechanisms
Another study focused on the anticancer potential of this compound in human cancer cell lines. It demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased caspase activity .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s isoindole-dione and cycloheptyl groups distinguish it from simpler analogs like 4g (), which lacks extended π-systems and has lower molecular weight (~392 vs. ~500).
- The compound in shares a carboxamide bridge but incorporates oxadiazole and thiophene moieties, suggesting divergent solubility and bioactivity profiles .
Physicochemical Properties
- Solubility : The cycloheptyl and isoindole-dione groups likely reduce aqueous solubility compared to 4g (), which has polar acryloyl and benzamide substituents.
- Melting Point : Analogs like 4g melt at 200°C; the target compound’s bulkier structure may lower melting points due to reduced crystallinity .
- Spectral Data : IR spectra would show carbonyl stretches (~1680–1700 cm⁻¹) for the isoindole-dione and carboxamide, aligning with ’s data for similar functionalities .
Hypothetical Bioactivity
- Antimicrobial Potential: Thiadiazoles in and are associated with antimicrobial activity; the target’s isoindole-dione may enhance DNA intercalation or enzyme inhibition .
- Kinase Inhibition : Isoindole-diones are found in kinase inhibitors (e.g., PDE5 inhibitors), suggesting possible kinase-targeted applications for the target compound.
- Metabolic Stability : The cycloheptyl group could prolong half-life compared to smaller analogs but may increase CYP450 interaction risks.
Biological Activity
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound exhibits significant biological activity, which has garnered attention in various fields of medicinal chemistry and pharmacology. The unique structural features of this compound contribute to its diverse biological effects, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.47 g/mol. The compound features a thiadiazole ring, which is known for its stability and biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.47 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity. A study demonstrated that compounds containing the thiadiazole moiety showed significant antibacterial and antifungal properties against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines, including L929 fibroblast cells. The MTT assay results indicated that certain concentrations of the compound did not exhibit cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications. For instance, compounds in related studies showed cell viability rates above 50% at concentrations up to 10 µg/mL .
Case Studies
- Antifungal Activity : In one study focusing on 1,3,4-thiadiazole derivatives, specific compounds demonstrated potent antifungal activity against Candida species with low toxicity to human cells . This highlights the potential for developing antifungal agents from thiadiazole derivatives.
- Anticancer Properties : Another investigation into the biological activities of similar compounds revealed moderate anticancer effects against various cancer cell lines. The findings suggest that these compounds could interfere with cancer cell proliferation through multiple mechanisms, including apoptosis induction .
The proposed mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Modulation : It may bind to receptors on cell surfaces, altering signal transduction pathways critical for cellular functions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiadiazole intermediates with isoindole-dione derivatives. Key steps include:
- Cyclobutyl group introduction via nucleophilic substitution or cycloaddition under reflux conditions (toluene or DMF, 80–120°C) .
- Carboxamide formation using coupling agents (e.g., EDC/HOBt) in anhydrous solvents .
- Stereochemical control (Z-configuration) via temperature modulation (0–25°C) and chiral catalysts .
- Critical Parameters : Solvent polarity, reaction time, and catalyst loading significantly impact yield (50–75% reported) .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify cyclobutyl/cycloheptyl substituents and Z-configuration (e.g., NOE experiments for stereochemistry) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C23H25N5O3S) and isotopic patterns .
- X-ray Crystallography : For absolute stereochemical assignment in crystalline form .
Q. What are the primary biological activities reported for this compound, and how are they screened?
- Methodological Answer :
- Anticancer Activity : Screened via MTT assays against cancer cell lines (e.g., IC50 values in µM range for HeLa or MCF-7 cells) .
- Antimicrobial Activity : Tested using broth microdilution (MIC values against S. aureus or E. coli) .
- Mechanistic Insights : Flow cytometry for apoptosis/necrosis profiling and molecular docking to predict target binding (e.g., kinase inhibition) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Isomerism : Use HPLC to isolate stereoisomers and test individually .
- Target Selectivity : Employ CRISPR-edited cell lines to validate specificity for suspected targets (e.g., topoisomerase II) .
Q. What strategies enhance the stability of the Z-configuration in this compound during storage and in vivo studies?
- Methodological Answer :
- Storage : Lyophilize and store at -80°C under inert gas (N2/Ar) to prevent isomerization .
- Formulation : Use cyclodextrin-based nanoencapsulation to shield the thiadiazole-ylidene moiety from hydrolysis .
- In Vivo Monitoring : LC-MS/MS to track isomer ratios in plasma and tissues over time .
Q. How does the cycloheptyl substituent influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- Lipophilicity : Calculate logP values (e.g., >3.5 via HPLC) to predict membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots .
- Structural Analogs : Compare with cyclohexyl or cyclooctyl analogs to assess ring size effects on bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
